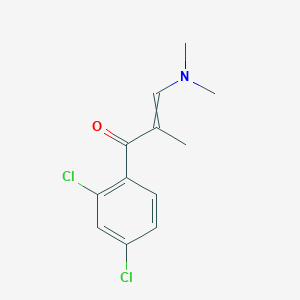
Cyclo(-Arg-Gly-Asp-D-Phe-Cys)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is a cyclic peptide composed of the amino acids arginine, glycine, aspartic acid, D-phenylalanine, and cysteine. This compound is known for its unique structural properties and biological activities, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: The amino acids are coupled using reagents like N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt).
Deprotection: The protecting groups on the amino acids are removed using trifluoroacetic acid (TFA).
Cyclization: The linear peptide is cyclized by forming a disulfide bond between the cysteine residues, often using oxidizing agents like iodine or air oxidation.
Industrial Production Methods
Industrial production of Cyclo(-Arg-Gly-Asp-D-Phe-Cys) follows similar principles but on a larger scale. Automated peptide synthesizers and high-throughput purification techniques, such as high-performance liquid chromatography (HPLC), are employed to ensure high yield and purity.
化学反応の分析
Types of Reactions
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to free thiol groups using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues can be modified through substitution reactions, such as alkylation or acylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Free thiol groups.
Substitution: Alkylated or acylated peptides.
科学的研究の応用
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) has a wide range of applications in scientific research:
Chemistry: Used as a model compound for studying peptide cyclization and disulfide bond formation.
Biology: Investigated for its role in cell adhesion and signaling pathways.
Medicine: Explored for its potential in drug delivery systems and as a therapeutic agent for targeting specific cells or tissues.
Industry: Utilized in the development of biomaterials and surface coatings for medical devices.
作用機序
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) exerts its effects primarily through interactions with cell surface receptors, such as integrins. The arginine-glycine-aspartic acid (RGD) sequence is recognized by integrins, leading to the activation of intracellular signaling pathways that regulate cell adhesion, migration, and proliferation.
類似化合物との比較
Similar Compounds
Cyclo(-Arg-Gly-Asp-D-Phe-Val): Similar structure but with valine instead of cysteine.
Cyclo(-Arg-Gly-Asp-D-Phe-Ser): Similar structure but with serine instead of cysteine.
Uniqueness
Cyclo(-Arg-Gly-Asp-D-Phe-Cys) is unique due to the presence of the cysteine residue, which allows for the formation of a disulfide bond, contributing to its stability and bioactivity. This disulfide bond is crucial for its interaction with integrins and its role in various biological processes.
特性
分子式 |
C24H34N8O7S |
|---|---|
分子量 |
578.6 g/mol |
IUPAC名 |
2-[(2R,5R,8R,11S)-5-benzyl-11-[3-(diaminomethylideneamino)propyl]-3,6,9,12,15-pentaoxo-8-(sulfanylmethyl)-1,4,7,10,13-pentazacyclopentadec-2-yl]acetic acid |
InChI |
InChI=1S/C24H34N8O7S/c25-24(26)27-8-4-7-14-20(36)28-11-18(33)29-16(10-19(34)35)22(38)31-15(9-13-5-2-1-3-6-13)21(37)32-17(12-40)23(39)30-14/h1-3,5-6,14-17,40H,4,7-12H2,(H,28,36)(H,29,33)(H,30,39)(H,31,38)(H,32,37)(H,34,35)(H4,25,26,27)/t14-,15+,16+,17-/m0/s1 |
InChIキー |
WNYJVAMZRBTOPE-HZMVEIRTSA-N |
異性体SMILES |
C1C(=O)N[C@@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
正規SMILES |
C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N1)CCCN=C(N)N)CS)CC2=CC=CC=C2)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


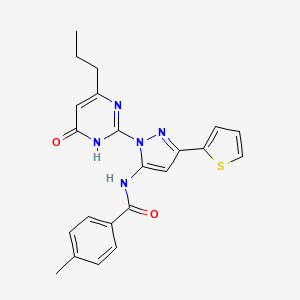
![2-[(4-Methylquinazolin-2-yl)amino]-6-[(pyrimidin-2-ylsulfanyl)methyl]pyrimidin-4-ol](/img/structure/B14100311.png)
![7-Chloro-2-(4-methylpyridin-2-yl)-1-[4-(methylsulfanyl)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100315.png)
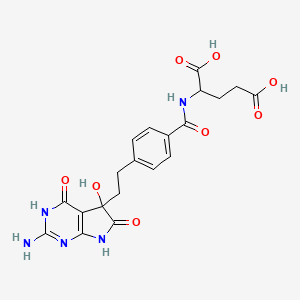
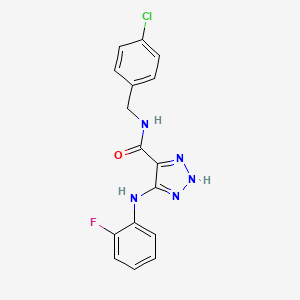
![3,4-dihydroisoquinolin-2(1H)-yl{5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}methanone](/img/structure/B14100353.png)
![ethyl {2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}acetate](/img/structure/B14100354.png)
![2-(2,4-dioxo-3-(p-tolyl)-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B14100358.png)
![8-[(2E)-2-(3-bromo-4-hydroxy-5-methoxybenzylidene)hydrazinyl]-3-methyl-7-(prop-2-en-1-yl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B14100359.png)
![4-hydroxy-5-methoxy-N-[4-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B14100364.png)
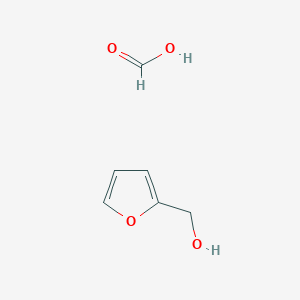
![1-(3-Chlorophenyl)-2-(3-hydroxypropyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14100378.png)

